
3,5-Dimethyl-1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with the molecular formula C17H21NO6 and a molecular weight of 335.35 g/mol It is known for its unique structure, which includes a piperidine ring substituted with benzyl and dimethyl groups, as well as three carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1,5-diketones or amino acids.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Alkyl halides, acyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: This compound itself serves as a reference point for comparison.
3,5-Dimethylpiperidine: A simpler analog without the benzyl and carboxylate groups.
1-Benzylpiperidine: Lacks the dimethyl and carboxylate groups.
Uniqueness
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is unique due to its combination of benzyl, dimethyl, and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C17H21NO6 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
3,5-dimethyl-1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C17H21NO6/c1-16(13(19)20)9-17(2,14(21)22)11-18(10-16)15(23)24-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
NQONQVXXZZVOMU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


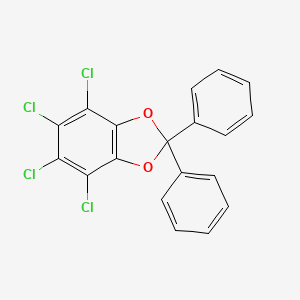
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
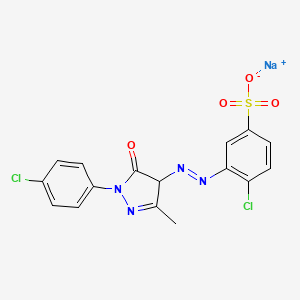
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)

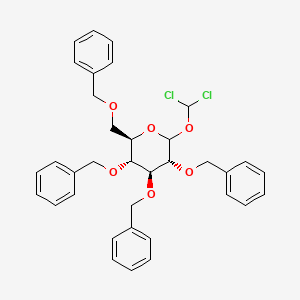
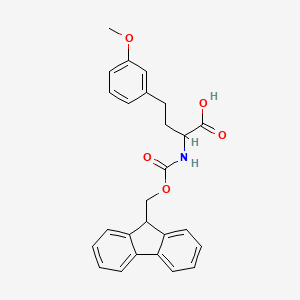

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
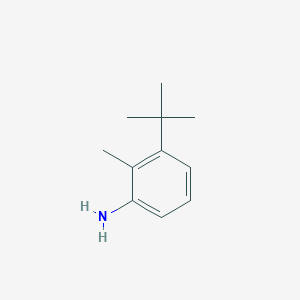
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
